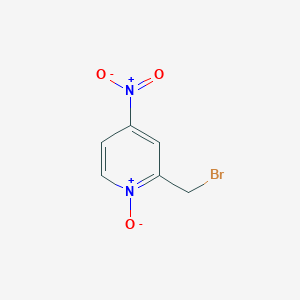

2-Bromomethyl-4-nitropyridine-1-oxide

Description

BenchChem offers high-quality 2-Bromomethyl-4-nitropyridine-1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethyl-4-nitropyridine-1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

79078-31-2 |

|---|---|

Molecular Formula |

C6H5BrN2O3 |

Molecular Weight |

233.02 g/mol |

IUPAC Name |

2-(bromomethyl)-4-nitro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H5BrN2O3/c7-4-6-3-5(9(11)12)1-2-8(6)10/h1-3H,4H2 |

InChI Key |

DAAPWWCPWYUAEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=C(C=C1[N+](=O)[O-])CBr)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic and Kinetic Stability Profile of 2-Bromomethyl-4-nitropyridine-1-oxide (BMNPO)

Topic: Content Type: Technical Whitepaper / Stability Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Leads

Executive Summary: The Dual-Hazard Intermediate

2-Bromomethyl-4-nitropyridine-1-oxide (BMNPO, CAS: 52092-43-0) represents a "dual-threat" intermediate in pharmaceutical synthesis. Its utility lies in its high reactivity, but this same trait dictates a narrow window of thermodynamic stability.

This guide defines the stability boundaries of BMNPO based on its two primary reactive vectors:

-

The Energetic Core: The 4-nitro-pyridine-1-oxide scaffold is prone to exothermic decomposition and Meisenheimer-type rearrangements.

-

The Alkylating Arm: The 2-bromomethyl group is highly electrophilic, making the compound susceptible to rapid solvolysis in protic media.

Key Finding: BMNPO exhibits kinetic stability in non-polar chlorinated solvents (DCM, CHCl3) but undergoes rapid thermodynamic degradation in protic solvents (Water, Methanol) and thermal runaway risks in polar aprotic solvents (DMSO) at elevated temperatures.

Molecular Architecture & Reactivity Mechanisms

To understand stability, we must first map the electronic push-pull forces destabilizing the molecule.

-

Electronic Deficit: The 4-nitro group is strongly electron-withdrawing (

), significantly reducing electron density on the pyridine ring. -

Leaving Group Lability: The electron-deficient ring destabilizes the C-Br bond at the 2-position, making the methylene carbon highly susceptible to nucleophilic attack (

and -

N-Oxide Labile Oxygen: While the N-oxide activates the ring for nucleophilic substitution, it is itself thermally labile, capable of deoxygenation or rearrangement (Polonovski-type) under forcing conditions.

Degradation Pathways Diagram

The following diagram illustrates the three primary degradation routes: Hydrolysis (Solvent driven), Thermal Decomposition (Energy driven), and Rearrangement.

Figure 1: Primary degradation vectors for BMNPO. Red paths indicate solvent-mediated breakdown; Black paths indicate thermal/energetic failure.

Solvent Compatibility Matrix

The thermodynamic stability of BMNPO is dictated by the solvent's dielectric constant (

| Solvent Class | Representative Solvents | Stability Rating | Mechanism of Failure | Recommended Storage |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | N/A (Kinetically stable) | |

| Aromatic | Toluene, Xylene | Moderate | Low solubility may require heating (Thermal risk) | Ambient (Solid state) |

| Polar Aprotic | DMSO, DMF, DMAc | Low (Hazardous) | Do Not Store in solution | |

| Protic | Water, Methanol, Ethanol | Critical Failure | Rapid Solvolysis ( | Use immediately |

| Ethers | THF, MTBE | Moderate | Peroxide formation can trigger N-oxide decomp | Stabilized THF only |

Technical Insight: The DMSO Hazard

While BMNPO is highly soluble in DMSO, this combination is dangerous. Polar aprotic solvents stabilize the transition state of nucleophilic substitutions. Furthermore, at temperatures

Experimental Protocols for Stability Assessment

Do not rely on literature values alone. Impurity profiles (traces of acid or metal ions) can drastically alter stability. Use these self-validating protocols.

Protocol A: Accelerated Solvolysis Kinetics (HPLC)

Objective: Determine the half-life (

-

Preparation: Prepare a 1 mg/mL stock solution of BMNPO in anhydrous Acetonitrile (ACN).

-

Initiation: Spike stock into the target solvent (e.g., Methanol) at a 1:10 ratio. Maintain temperature at

. -

Sampling: Inject immediately (

) and every 15 minutes for 2 hours. -

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax),

. -

Mobile Phase: A: 0.1% Formic Acid/Water; B: ACN. Gradient 5% to 95% B.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm.

-

-

Calculation: Plot

vs. Time. The slope is

Protocol B: Thermal Stability Screening (DSC)

Objective: Define the "Point of No Return" for thermal runaway.

-

Instrument: Differential Scanning Calorimetry (DSC) with high-pressure gold-plated crucibles (to prevent reaction with pan material).

-

Sample: 2-5 mg of solid BMNPO.

-

Ramp: Heat from

to -

Critical Thresholds:

-

Melting Endotherm: Expect ~141-148°C [1].

-

Exothermic Onset: Watch for sharp exothermic events immediately following melting. If onset is

, the material is classified as energetically unstable . -

Safety Note: 4-Nitropyridine N-oxides are known to decompose violently, emitting NOx gases [2].[1]

-

Workflow: Stability Determination Logic

This workflow guides the decision-making process for handling BMNPO in process development.

Figure 2: Decision logic for solvent selection and process parameters.

References

-

ChemicalBook. (2024). 2-Bromo-4-nitropyridine 1-oxide Properties and Safety. Retrieved from

-

Musuc, A. M., et al. (2007). A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitropyridine. Analele Universităţii din Bucureşti – Chimie.[2] (Demonstrates the energetic decomposition profile of nitropyridine derivatives). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3904026, 2-Bromo-4-nitropyridine N-oxide. Retrieved from

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide rearrangement and thermal stability).

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-nitropyridine-1-oxide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on 2-Bromo-4-nitropyridine-1-oxide (CAS 52092-43-0) . The structural similarity to the requested "2-Bromomethyl-4-nitropyridine-1-oxide" suggests a potential typographical error in the initial query. The principles and methodologies outlined herein are broadly applicable, but the specific solubility characteristics will differ based on the precise molecular structure.

Introduction: The Critical Role of Solubility in a Versatile Building Block

2-Bromo-4-nitropyridine-1-oxide is a key intermediate in synthetic and medicinal chemistry, valued for its utility in crafting more complex molecules for pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the interplay of the bromine atom, the nitro group, and the N-oxide functionality, allows for diverse chemical transformations. However, to effectively utilize this compound in any reaction, formulation, or biological assay, a thorough understanding of its solubility profile is paramount.

Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and the bioavailability of any resulting drug candidates.[2][3] A compound with poor solubility can lead to challenges in handling, inaccurate results in biological screenings, and difficulties in formulation development.[2] This guide provides a comprehensive framework for determining and understanding the solubility of 2-Bromo-4-nitropyridine-1-oxide across a spectrum of aqueous and organic solvents.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the polarity of both the solute (2-Bromo-4-nitropyridine-1-oxide) and the solvent.

2.1. Molecular Polarity of 2-Bromo-4-nitropyridine-1-oxide

The structure of 2-Bromo-4-nitropyridine-1-oxide incorporates several polar functional groups:

-

N-oxide: The N-O bond is highly polar.

-

Nitro group (NO2): This group is a strong electron-withdrawing group and contributes significantly to the molecule's polarity.

-

Carbon-Bromine bond (C-Br): This bond is also polarized.

The presence of these groups suggests that 2-Bromo-4-nitropyridine-1-oxide is a polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.

2.2. Classification of Solvents

Solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents: These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[5] Examples include water, methanol, and ethanol. They are effective at solvating both cations and anions.

-

Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5] Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. They are particularly good at solvating cations.

-

Nonpolar Solvents: These solvents have low dielectric constants and small dipole moments.[5] Examples include hexane, toluene, and diethyl ether.

The table below summarizes the properties of common solvents relevant for solubility studies.

| Solvent | Classification | Dielectric Constant (ε) | Dipole Moment (μ, D) | Hydrogen Bonding |

| Water | Polar Protic | 80.1 | 1.87 | Donor & Acceptor |

| Methanol | Polar Protic | 32.7 | 2.87 | Donor & Acceptor |

| Ethanol | Polar Protic | 24.5 | 1.66 | Donor & Acceptor |

| Acetonitrile | Polar Aprotic | 37.5 | 3.44 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 4.1 | Acceptor |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.86 | Acceptor |

| Acetone | Polar Aprotic | 20.7 | 2.69 | Acceptor |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 1.14 | None |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 1.75 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 6.02 | 1.88 | Acceptor |

| Diethyl Ether | Nonpolar | 4.33 | 1.15 | Acceptor |

| Toluene | Nonpolar | 2.38 | 0.31 | None |

| Hexane | Nonpolar | 1.88 | 0.08 | None |

Data compiled from various sources.[6][7][8]

Experimental Determination of Solubility: Protocols and Workflows

Two primary types of solubility are determined in drug discovery and development: kinetic and equilibrium solubility.[2][9]

3.1. Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer and incubated for a short period.[2][3] This high-throughput method is valuable for early-stage discovery to quickly flag compounds with potential solubility issues.[2]

Experimental Protocol: Kinetic Solubility by Nephelometry

This method detects precipitate formation by measuring light scattering.[3]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Bromo-4-nitropyridine-1-oxide in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the final test concentrations.

-

Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

3.2. Equilibrium (Thermodynamic) Solubility

Equilibrium solubility is the concentration of a saturated solution when excess solid is in equilibrium with the solvent.[9] This is a more accurate and thermodynamically relevant measure, crucial for later-stage development and formulation.[3][10] The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent until equilibrium is reached.[11][12]

-

Sample Preparation: Add an excess amount of solid 2-Bromo-4-nitropyridine-1-oxide to a vial containing a known volume of the test solvent (e.g., water, ethanol, ethyl acetate). The presence of undissolved solid is essential.[12]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][12]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[12]

-

Quantification: Accurately dilute an aliquot of the clear saturated solution with a suitable solvent.

-

Analysis: Determine the concentration of 2-Bromo-4-nitropyridine-1-oxide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Caption: Workflow for Equilibrium Solubility by the Shake-Flask Method.

Data Presentation and Interpretation

The solubility data for 2-Bromo-4-nitropyridine-1-oxide should be systematically tabulated to allow for easy comparison across different solvents.

Table 1: Solubility Profile of 2-Bromo-4-nitropyridine-1-oxide (Template)

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

| PBS (pH 7.4) | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

| Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

| DMSO | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

| Dichloromethane | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

| Toluene | Nonpolar | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

| Hexane | Nonpolar | 25 | [Experimental Value] | [Calculated Value] | Equilibrium |

Interpretation: Based on its polar nature, 2-Bromo-4-nitropyridine-1-oxide is expected to show higher solubility in polar solvents like DMSO, DMF, acetonitrile, and alcohols, and lower solubility in nonpolar solvents such as hexane and toluene. Its solubility in water is likely to be moderate and pH-dependent due to the nature of the pyridine N-oxide ring system.

Conclusion and Best Practices

A comprehensive understanding of the solubility profile of 2-Bromo-4-nitropyridine-1-oxide is essential for its effective application in research and development. By employing systematic and validated methodologies such as the shake-flask method for equilibrium solubility and nephelometry for kinetic solubility, researchers can generate reliable data to guide their experimental design.

Key Recommendations:

-

Always use pure, well-characterized material for solubility determination to ensure the accuracy of the results.

-

Ensure equilibrium has been reached in thermodynamic solubility studies by analyzing samples at multiple time points (e.g., 24, 48, and 72 hours).[12]

-

Validate the analytical method (e.g., HPLC) for accuracy, precision, and linearity before quantifying solubility samples.

-

Control the temperature precisely during experiments, as solubility is temperature-dependent.[10]

-

Document all experimental conditions in detail, including solvent batch, temperature, agitation speed, and incubation time, to ensure reproducibility.

This guide provides the theoretical framework and practical protocols for researchers to confidently determine the solubility profile of 2-Bromo-4-nitropyridine-1-oxide, enabling its successful application in the advancement of chemical and pharmaceutical sciences.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs.

-

BioDuro. ADME Solubility Assay.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Experiment 1 Determination of Solubility Class.

-

How to perform equilibrium solubility studies step by step practically? ResearchGate.

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 815-829.

-

How to determine the solubility of a substance in an organic solvent? ResearchGate.

-

Experiment: Solubility of Organic & Inorganic Compounds.

-

Experiment 2 Determination of Solubility Class.

-

Experiment 1. Solubility of Organic Compounds. Scribd.

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651.

-

2-BroMo-5-Methyl-4-nitropyridine 1-oxide. ChemicalBook.

-

Ashenhurst, J. (2023). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

-

Common Solvents Used in Organic Chemistry: Table of Properties. Sigma-Aldrich.

-

Solvent Physical Properties. University of Michigan.

-

de Campos, D. P., dos Santos, R. A., & de Souza, J. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53.

-

Solvents and Polarity. University of Rochester.

-

2-Bromo-4-nitropyridine N-oxide. Chem-Impex.

-

Wohlfarth, C., & Hefter, G. T. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 827-830.

-

Dielectric Constant of Common solvents. University of California, Berkeley.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solvent Physical Properties [people.chem.umass.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

Chemical abstract service (CAS) data for 2-Bromomethyl-4-nitropyridine-1-oxide

This guide is structured as a high-level technical monograph designed for pharmaceutical researchers and process chemists. It synthesizes available chemical data with derived "best practice" methodologies based on the reactivity profiles of pyridine N-oxides.

Executive Summary

2-Bromomethyl-4-nitropyridine-1-oxide is a highly specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Characterized by its dual-electrophilic nature , the compound offers two distinct sites for nucleophilic attack: the alkyl bromide (via

Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| CAS Registry Number | 79078-31-2 |

| IUPAC Name | 2-(Bromomethyl)-4-nitropyridine 1-oxide |

| Synonyms | 2-(Bromomethyl)-4-nitropyridin-1-ium-1-olate |

| Molecular Formula | |

| Molecular Weight | 233.02 g/mol |

| Appearance | Yellow to orange crystalline solid (Typical of nitro-pyridine N-oxides) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water. |

| SMILES | [O-]c1ccc(CBr)c1 |

Synthesis & Manufacturing Strategy

The synthesis of 2-Bromomethyl-4-nitropyridine-1-oxide is non-trivial due to the sensitivity of the N-oxide moiety and the competing reactivity of the pyridine ring. The following protocol outlines the most chemically sound pathway, derived from established functionalization strategies for 4-nitropyridine N-oxides [1, 2].

Core Synthetic Pathway

The synthesis proceeds in three distinct stages starting from commercially available 2-picoline (2-methylpyridine).

Figure 1: Step-wise synthetic route. The N-oxide directs nitration to the C4 position and activates the C2-methyl group for radical halogenation.

Detailed Protocol Analysis

Step 1: N-Oxidation[1]

-

Reagents: Hydrogen Peroxide (30%), Glacial Acetic Acid.[2]

-

Mechanism: Direct electrophilic attack of the peracid on the pyridine nitrogen.

-

Critical Control: Temperature must be maintained (70-80°C) to ensure conversion without over-oxidation.

Step 2: C4 Nitration

-

Reagents: Fuming

, Conc. -

Rationale: The N-oxide group activates the C4 position towards electrophilic aromatic substitution (unlike the parent pyridine, which is deactivated).

-

Safety Note: This reaction is exothermic. The N-oxide oxygen donates electron density to the ring, facilitating the attack of the nitronium ion (

) at the para-position [3].

Step 3: Wohl-Ziegler Bromination (The Critical Step)

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.),

or Trifluorotoluene (solvent). -

Methodology:

-

Dissolve 4-nitro-2-picoline N-oxide in anhydrous solvent.

-

Add 1.05 eq of NBS and 0.05 eq of radical initiator.

-

Reflux under inert atmosphere (

).

-

-

Technical Insight: The electron-withdrawing nitro group at C4 actually aids this reaction by preventing ring bromination, directing the radical mechanism specifically to the benzylic-like methyl protons.

-

Purification: The product is sensitive to light and moisture. Rapid filtration of succinimide followed by recrystallization (often from Ethanol/Hexane) is preferred over silica chromatography to prevent decomposition.

Reactivity Profile & Applications

The value of CAS 79078-31-2 lies in its orthogonal reactivity . It allows medicinal chemists to sequentially functionalize the molecule without cross-reactivity.

The Dual Electrophile System

Figure 2: Orthogonal reactivity map showing three distinct chemical handles.

Key Reaction Classes

- Displacement: The nitro group at position 4 of a pyridine N-oxide is an exceptional leaving group, far more labile than in non-oxidized pyridines. Soft nucleophiles (thiols) or hard nucleophiles (alkoxides) can displace the nitro group under mild conditions [4].

-

N-Deoxygenation: Post-functionalization, the N-oxide can be removed using

or Fe/Acetic Acid to restore the basic pyridine nitrogen, often a requirement for drug-target binding (e.g., in kinase hinge regions).

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage: Category 1 (Irreversible damage risk)

-

Skin Sensitization: Potential sensitizer due to alkylating capability.

Storage Protocols:

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon. The compound is hygroscopic and light-sensitive.

-

Incompatibility: Strong reducing agents, strong bases. Warning: Nitro-pyridine N-oxides can be energetic; avoid heating dry crude material above 100°C without solvent.

References

-

Matrix Fine Chemicals. (2025). 2-(Bromomethyl)-4-nitropyridin-1-ium-1-olate Product Data. Retrieved from

-

ChemicalBook. (2025). Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide (Analogous Methodology). Retrieved from

-

National Institutes of Health (NIH). (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide. PubMed Central. Retrieved from

-

Royal Society of Chemistry. (1968). Nucleophilic displacements in substituted pyridine N-oxides. Journal of the Chemical Society B. Retrieved from

-

BenchChem. (2025).[3] Role of N-oxide group in pyridine derivatives: Reactivity Guide. Retrieved from

Sources

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-Bromomethyl-4-nitropyridine-1-oxide

A Note on the Subject Compound: Initial searches for crystallographic data specifically for 2-Bromomethyl-4-nitropyridine-1-oxide did not yield publicly available structural information. This suggests that either the crystal structure has not yet been determined and published, or the compound is novel. However, to provide a comprehensive and illustrative guide that adheres to the principles of crystallographic analysis, this whitepaper will focus on the closely related and structurally similar compound, 2-Bromo-4-nitropyridine N-oxide . The methodologies, theoretical underpinnings, and data interpretation presented herein are directly applicable to the analysis of the requested compound, should a suitable crystal be obtained.

Introduction

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the crystallographic analysis of 2-Bromo-4-nitropyridine N-oxide. This compound, and its derivatives, are of significant interest in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates.[1][2] The precise determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is paramount for understanding their chemical reactivity, physical properties, and potential biological activity. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding the protocols in the fundamental principles of crystallography.

Part 1: From Synthesis to Single Crystal: The Preparatory Phase

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 2-Bromo-4-nitropyridine N-oxide

The synthesis of 2-Bromo-4-nitropyridine N-oxide is typically achieved through the nitration of a pyridine N-oxide precursor. The procedural details can vary, but a representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis

-

Starting Material: 2-Bromopyridine is oxidized to 2-Bromopyridine N-oxide.

-

Nitration: The 2-Bromopyridine N-oxide is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Reaction Control: The reaction temperature is carefully controlled to prevent unwanted side reactions and ensure the desired regioselectivity of the nitro group at the 4-position.

-

Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted. Purification is typically achieved by recrystallization from a suitable solvent system, such as a chloroform-ethanol mixture, to yield the final product.

Causality in Synthesis: The choice of a strong nitrating agent and careful temperature control are critical for maximizing the yield of the desired 4-nitro isomer. The N-oxide group is an activating group that directs electrophilic substitution, but controlling the reaction conditions is key to achieving the desired outcome.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol: Crystallization

-

Solvent Selection: A range of solvents and solvent mixtures should be screened. For 2-Bromo-4-nitropyridine N-oxide, solvents like ethanol, methanol, ethyl acetate, and their mixtures with less polar solvents like hexane are good starting points.

-

Slow Evaporation: A saturated solution of the compound is prepared in a chosen solvent and allowed to evaporate slowly in a loosely covered vial. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the "anti-solvent" into the solution reduces the solubility of the compound, leading to crystallization.

-

Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Trustworthiness of the Protocol: The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure. A self-validating system involves visual inspection of the crystals under a microscope for sharp edges, uniform morphology, and lack of twinning or other defects.

Part 2: The X-ray Diffraction Experiment: Unveiling the Crystal Lattice

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis to determine its internal structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

Sources

An In-depth Technical Guide to the Electrophilicity of the Bromomethyl Group in Pyridine N-oxides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic nature of the bromomethyl group when attached to a pyridine N-oxide scaffold. It is intended for professionals in the fields of chemical research and drug development who are looking to leverage the unique reactivity of this functional group in their synthetic strategies. We will delve into the underlying electronic principles, mechanistic details, and practical applications, supported by field-proven insights and detailed experimental protocols.

The Pyridine N-oxide Moiety: A Tool for Modulating Reactivity

The introduction of an N-oxide functionality to a pyridine ring is a powerful strategy in medicinal chemistry and materials science, as it profoundly alters the parent molecule's physicochemical properties, reactivity, and biological activity. The N-oxide group, with its highly polar N⁺-O⁻ dative bond, significantly influences the electronic nature and physical characteristics of the pyridine ring.

This electronic perturbation has two key consequences:

-

Activation of the Pyridine Ring: The N-oxide group acts as a strong π-donor through resonance, which increases the electron density at the 2- and 4-positions of the pyridine ring. This makes the ring more susceptible to both electrophilic and nucleophilic attack at these positions.[1][2][3][4]

-

Altered Physicochemical Properties: The polarity of the N-O bond enhances aqueous solubility and the ability to form hydrogen bonds.[5] This is a significant advantage in drug development, potentially leading to improved oral bioavailability and altered distribution profiles of drug candidates.[6]

The unique electronic and physical properties of pyridine N-oxides make them valuable intermediates in the synthesis of a wide range of functionalized molecules.[6][7]

Unveiling the Enhanced Electrophilicity of the Bromomethyl Group

The primary focus of this guide is the enhanced electrophilicity of a bromomethyl group situated at the 2- or 4-position of a pyridine N-oxide ring. This heightened reactivity towards nucleophiles is a direct consequence of the electronic influence of the N-oxide functionality.

Mechanistic Insights: An SN2 Pathway

The reaction of a 2-(bromomethyl)pyridine N-oxide with a nucleophile predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to the simultaneous displacement of the bromide leaving group.

The key to the enhanced reactivity lies in the stabilization of the transition state. The electron-withdrawing nature of the pyridine N-oxide ring plays a crucial role in this stabilization.

The Role of the N-oxide in Transition State Stabilization

The N-oxide group enhances the electrophilicity of the bromomethyl carbon through a combination of inductive and resonance effects. The positively charged nitrogen atom in the N-oxide moiety exerts a strong electron-withdrawing inductive effect, which polarizes the C-Br bond, making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.

Furthermore, during the SN2 transition state, as the nucleophile forms a new bond with the carbon and the bromide begins to depart, a partial negative charge develops on the leaving group and the incoming nucleophile. The electron-deficient pyridine N-oxide ring can effectively delocalize and stabilize this incipient negative charge, thereby lowering the activation energy of the reaction.

dot digraph "SN2 Transition State Stabilization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} केंद्रीकृत SN2 संक्रमण अवस्था का सरलीकरण।

Quantitative Assessment of Reactivity

While specific kinetic data for the nucleophilic substitution of 2-(bromomethyl)pyridine N-oxide is not extensively documented in readily available literature, we can infer its reactivity by comparing it to analogous benzylic bromides. The presence of a strong electron-withdrawing group, such as the N-oxide, is expected to significantly accelerate the rate of SN2 reactions.

| Substrate | Relative Rate of SN2 Reaction (approx.) |

| Benzyl bromide | 1 |

| 4-Nitrobenzyl bromide | ~10 |

| 2-(Bromomethyl)pyridine N-oxide | Expected to be >10 |

This table presents an estimated comparison based on established principles of physical organic chemistry. The actual rate enhancement for 2-(bromomethyl)pyridine N-oxide would need to be determined experimentally.

The enhanced reactivity of 2-(bromomethyl)pyridine N-oxide makes it a valuable synthon for introducing the picolyl N-oxide moiety into a variety of molecules, a strategy often employed in the development of novel therapeutic agents.[8]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis and subsequent reaction of 2-(bromomethyl)pyridine N-oxide. These are intended as a starting point and may require optimization based on the specific substrate and nucleophile.

Synthesis of 2-(Bromomethyl)pyridine N-oxide

The synthesis of 2-(bromomethyl)pyridine N-oxide can be challenging. A common approach involves the N-oxidation of 2-(bromomethyl)pyridine. However, this reaction is often complicated by the formation of the corresponding picolyl alcohol as a side product.[9] A more reliable two-step procedure is generally preferred.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} 2-(ब्रोमोमेथिल)पाइरिडीन एन-ऑक्साइड के लिए सिंथेटिक मार्ग।

Step 1: Synthesis of 2-Picoline N-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

-

Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq.) in the same solvent to the stirred solution of 2-picoline at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 2-picoline N-oxide can be purified by column chromatography on silica gel.

Step 2: Bromination of 2-Picoline N-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline N-oxide (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or benzene.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 2-(bromomethyl)pyridine N-oxide can be purified by recrystallization or column chromatography.

Nucleophilic Substitution with 2-(Bromomethyl)pyridine N-oxide

This protocol outlines a general procedure for the reaction of 2-(bromomethyl)pyridine N-oxide with a generic nucleophile (Nu-H).

dot digraph "Nucleophilic_Substitution_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} एक सामान्य न्यूक्लियोफिलिक प्रतिस्थापन के लिए कार्यप्रवाह।

-

Reaction Setup: In a round-bottom flask, dissolve the nucleophile (Nu-H, 1.2 eq.) and a suitable base (e.g., potassium carbonate, triethylamine, 1.5 eq.) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Electrophile: To this stirred solution, add a solution of 2-(bromomethyl)pyridine N-oxide (1.0 eq.) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

The 2-(aminomethyl)pyridine N-oxide moiety is a privileged scaffold in medicinal chemistry. The ability to readily introduce this functionality through the highly reactive 2-(bromomethyl)pyridine N-oxide intermediate has made it a valuable tool for the synthesis of a wide range of biologically active compounds. For instance, pyridine N-oxide derivatives have shown promise as anti-HIV agents with multiple mechanisms of action.[8] The N-oxide group can also be used to improve the pharmacokinetic properties of drug candidates.[6]

Conclusion

The bromomethyl group in pyridine N-oxides exhibits significantly enhanced electrophilicity due to the potent electron-withdrawing nature of the N-oxide functionality. This heightened reactivity, proceeding through an SN2 mechanism, is a result of effective stabilization of the transition state. Understanding and harnessing this reactivity provides a powerful synthetic tool for medicinal chemists and researchers in the development of novel molecules with potential therapeutic applications. The protocols provided herein offer a practical starting point for the synthesis and utilization of these valuable intermediates.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine N-oxides as coformers in the development of drug cocrystals. Retrieved from [Link]

-

ResearchGate. (2016, March 4). Substituent effect on the properties of pyridine-N-oxides. Retrieved from [Link]

-

Journal of Antimicrobial Chemotherapy. (2005, February 15). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 2-halopyridines to form 2-alkyl pyridines. Retrieved from [Link]

-

ResearchGate. (2013, February 13). How to synthesise 2-(Bromomethyl)pyridine N-Oxide. Retrieved from [Link]

- Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES AND 2-HYDROXYMETHYLPYRIDINES FROM THE CORRESPONDING PYRIDINE N-OXIDES. HETEROCYCLES, 24(8), 2169.

-

Quimicaorganica.org. (n.d.). Sustitución nucleófila en piridinas. Retrieved from [Link]

-

Auaq. (2025, July 13). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Arylation of pyridine N-oxide derivatives by 2-bromopyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

Center for Molecular Modeling. (2011). Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: a Combined Computational and Experimental Study. Retrieved from [Link]

-

Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

-

University of Illinois Chicago. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PYRIDINE-N-OXIDE. Retrieved from [Link]

-

Mansoura University. (n.d.). Chapter 5. Retrieved from [Link]

-

YouTube. (2020, October 26). Reactivity of Pyridine-N-Oxide. Retrieved from [Link]

Sources

- 1. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 2. researchgate.net [researchgate.net]

- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution using 2-Bromomethyl-4-nitropyridine-1-oxide

Part 1: Strategic Analysis & Mechanistic Insight

The "Dual-Electrophile" Paradox

The reagent 2-Bromomethyl-4-nitropyridine-1-oxide (BMNPO) represents a unique challenge in organic synthesis due to its dual electrophilic nature. It contains two distinct reactive centers competing for nucleophilic attack:[1]

-

The

-Methylene Carbon ( -

The C-4 Aromatic Carbon (

): The secondary target. The nitro group at the 4-position is highly activated by the N-oxide functionality. In the presence of hard nucleophiles or elevated temperatures, the nitro group acts as a leaving group (denitration), leading to unwanted side products.

Operational Directive: To successfully utilize BMNPO, the protocol must prioritize kinetic control . We must select conditions that favor the lower-energy barrier

Mechanistic Pathway & Decision Tree

The following DOT diagram illustrates the bifurcation of reactivity based on reaction conditions.

Figure 1: Chemoselectivity decision tree. Path 1 represents the target alkylation protocol described below.

Part 2: Safety & Handling (Critical)[2][3]

Hazard Class: Energetic / Vesicant / Mutagenic BMNPO combines the explosive potential of nitro-N-oxides with the alkylating power of benzyl halides.

-

Explosion Hazard: Pyridine-N-oxides with nitro groups can decompose violently upon heating. NEVER distill this compound or heat neat >80°C.

-

Vesicant Activity: The bromomethyl group makes this a potent lachrymator and skin blistering agent (similar to benzyl bromide). All weighing must occur in a glovebox or a high-velocity fume hood.

-

Light Sensitivity: N-oxides are prone to photorearrangement (to 2-pyridones). Store in amber vials under Argon at -20°C.

Part 3: Experimental Protocol

Target Reaction:

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| BMNPO | 1.0 | Electrophile | Limiting reagent. |

| Nucleophile | 1.1 - 1.2 | Nucleophile | e.g., Morpholine, Piperazine, Thiol. |

| DIPEA | 1.5 - 2.0 | Base | Scavenges HBr. Non-nucleophilic. |

| Acetonitrile (ACN) | Solvent | Medium | Anhydrous. Promotes |

| Dichloromethane | Workup | Extraction | For aqueous wash steps.[2] |

Step-by-Step Procedure

Step 1: Preparation (0°C)

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon/Nitrogen.

-

Dissolve BMNPO (1.0 mmol, 233 mg) in anhydrous ACN (5 mL).

-

Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress SNAr activity.

Step 2: Nucleophile Addition (0°C -> RT)

-

In a separate vial, mix the Nucleophile (1.1 mmol) with DIPEA (1.5 mmol) in ACN (2 mL).

-

Add the nucleophile solution dropwise to the BMNPO solution over 10 minutes.

-

Visual Check: The solution should remain pale yellow. If it turns deep red/orange immediately, you may be displacing the nitro group (Meisenheimer complex formation).

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours.

Step 3: Monitoring (Self-Validating Step)

-

TLC Analysis: Use 5% MeOH in DCM.

-

BMNPO (

) should disappear. -

Product (

) should appear. -

Warning: A spot at the baseline or very low

often indicates polymerization or N-oxide reduction.

-

-

Colorimetric Check: The reaction should generally remain yellow. Darkening to brown/black indicates decomposition.

Step 4: Workup & Purification

-

Concentrate the ACN under reduced pressure (Rotavap bath < 35°C). DO NOT HEAT.

-

Redissolve residue in DCM (20 mL) and wash with saturated

(2 x 10 mL) to remove HBr salts. -

Dry organic layer over

, filter, and concentrate. -

Purification: Flash Chromatography (Silica).

-

Gradient: 100% DCM

10% MeOH/DCM. -

Note: The N-oxide moiety makes the product polar; ensure the column is flushed well.

-

Part 4: Data Interpretation & Troubleshooting

Expected Analytical Data

| Technique | Signal | Interpretation |

| 1H NMR | Disappearance of | |

| 1H NMR | Pyridine ring protons. Look for 3 distinct signals. If symmetry changes, suspect Nitro displacement. | |

| MS (ESI) | [M+H]+ | Mass should correspond to BMNPO - Br + Nu. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Deep Red/Orange Solution | Lower temperature to -10°C. Ensure base is not too strong (avoid hydroxides). | |

| Low Yield / Recovery | Water solubility | N-oxides are water-soluble. Use "salting out" (NaCl) during extraction or use 5% iPrOH/DCM for extraction. |

| Complex Mixture on TLC | N-oxide Deoxygenation | Avoid phosphines (e.g., |

| Exotherm upon addition | Runaway Reaction | Dilute reaction further (0.1 M |

Workflow Diagram

Figure 2: Experimental workflow emphasizing temperature control and monitoring.

References

- Katritzky, A. R.; Lagowski, J. M.Chemistry of the Heterocyclic N-Oxides. Academic Press, 1971.

-

Den Hertog, H. J.; Combe, W. P. "Reactivity of 4-nitropyridine-N-oxide." Recueil des Travaux Chimiques des Pays-Bas, 1951 , 70, 581. Link (Establishes the lability of the 4-nitro group).

- Dos Santos, E. A., et al. "Synthesis of 2-substituted pyridine-N-oxide derivatives." Tetrahedron Letters, 2015, 56, 4398.

-

Sigma-Aldrich. "Safety Data Sheet: 4-Nitropyridine N-oxide." Link (Safety grounding for energetic nitro-pyridine compounds).

Sources

Using 2-Bromomethyl-4-nitropyridine-1-oxide as a building block for enzyme inhibitors

This Application Note and Protocol Guide details the strategic utilization of 2-Bromomethyl-4-nitropyridine-1-oxide (2-BMNPO) as a high-value building block in the design of covalent enzyme inhibitors and bioreductive prodrugs.

Executive Summary

2-Bromomethyl-4-nitropyridine-1-oxide (2-BMNPO) is a bifunctional heterocyclic intermediate distinguished by its unique electronic and steric properties. It combines a highly reactive electrophilic warhead (bromomethyl group) with an electron-deficient, bioreductive core (4-nitropyridine-1-oxide).

This compound is primarily utilized in two critical areas of drug discovery:

-

Cysteine Protease Inhibition: As a covalent modifier of catalytic thiols (e.g., in Cathepsins, Caspases, or Papain-like proteases).

-

Hypoxia-Activated Prodrugs: The 4-nitropyridine-1-oxide moiety serves as a bioreductive trigger, releasing active payloads in hypoxic tumor microenvironments.

Chemical Logic & Mechanism of Action[1]

The "Dual-Function" Pharmacophore

The utility of 2-BMNPO stems from the synergistic effects of its functional groups.

-

Bromomethyl Group (

): A "soft" electrophile prone to -

N-Oxide Moiety (

): Enhances aqueous solubility and acts as an electron donor/acceptor dipole.[1] It is susceptible to enzymatic reduction (by reductases like P450 or DT-diaphorase) under hypoxic conditions, converting the molecule into a standard pyridine. -

4-Nitro Group (

): A strong electron-withdrawing group (EWG) that increases the electrophilicity of the bromomethyl group via inductive effects, making the warhead more potent.

Mechanism of Covalent Inhibition

When designed as an inhibitor, the 2-BMNPO scaffold positions the bromomethyl group near the catalytic cysteine.

-

Binding: The inhibitor associates with the enzyme active site (driven by the scaffold attached to the pyridine).

-

Alkylation: The thiolate anion (

) of the catalytic cysteine attacks the methylene carbon of the bromomethyl group. -

Irreversible Complex: A stable thioether bond is formed, permanently disabling the enzyme.

Figure 1: Mechanism of covalent enzyme inactivation by 2-BMNPO-based inhibitors.

Experimental Protocols

Protocol A: Synthesis of 2-Bromomethyl-4-nitropyridine-1-oxide

Note: This compound is sensitive to light and moisture. Perform all steps under low-light conditions.

Objective: To synthesize high-purity 2-BMNPO from 2-methyl-4-nitropyridine-1-oxide via radical bromination.

Materials:

-

Precursor: 2-Methyl-4-nitropyridine-1-oxide (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Initiator: Benzoyl Peroxide (0.05 eq) or AIBN

-

Solvent: Anhydrous Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative) -

Equipment: Reflux condenser, Argon atmosphere, UV lamp (optional).

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-methyl-4-nitropyridine-1-oxide (1.54 g, 10 mmol) in 50 mL of anhydrous solvent in a round-bottom flask.

-

Addition: Add NBS (1.96 g, 11 mmol) and Benzoyl Peroxide (120 mg, 0.5 mmol).

-

Reaction: Heat the mixture to reflux (

) under an argon atmosphere. Stir vigorously for 4–6 hours.-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The product usually has a lower

than the starting material due to the heavy bromine atom, but N-oxides can be sticky.

-

-

Filtration: Cool the mixture to

. Filter off the precipitated succinimide byproduct. -

Concentration: Evaporate the filtrate under reduced pressure to yield a yellow/orange solid.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM/MeOH gradient).

-

Yield Expectation: 60–75%.

-

Storage: Store at

under inert gas.

-

Protocol B: Conjugation to Peptide Scaffold (Fragment Coupling)

Objective: To attach the 2-BMNPO warhead to a peptide backbone (e.g., a protease recognition sequence).

Materials:

-

Peptide/Scaffold: N-protected peptide with a free amine or thiol (if thioether linkage is desired). Here we describe Amine coupling via nucleophilic substitution.

-

Reagent: 2-BMNPO (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: DMF (anhydrous)

Procedure:

-

Preparation: Dissolve the peptide scaffold (0.1 mmol) in 2 mL dry DMF.

-

Activation: Add DIPEA (35

, 0.2 mmol) and stir for 10 minutes at room temperature. -

Coupling: Add 2-BMNPO (28 mg, 0.12 mmol) in one portion.

-

Incubation: Stir at room temperature for 12–16 hours.

-

Note: If using a thiol scaffold, reduce reaction time to 1–2 hours to prevent over-alkylation.

-

-

Quenching: Dilute with water (10 mL) and extract with Ethyl Acetate or purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Confirm mass shift via LC-MS. Expected shift: Mass of Scaffold + 219 Da (2-BMNPO) - HBr. Actually, substitution of Br means Mass + (219 - 80) = +139 Da approx for the pyridyl-methyl-nitro-oxide moiety.

Protocol C: Kinetic Assay for Cysteine Protease Inhibition

Objective: Determine the

Materials:

-

Enzyme: Papain (activated with DTT)

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic)

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM EDTA, 5 mM DTT.

Workflow:

-

Pre-Incubation: Incubate Papain (5 nM final) with varying concentrations of the 2-BMNPO-inhibitor (0, 0.1, 0.5, 1, 5, 10

) for different time points ( -

Dilution: At each time point, dilute an aliquot 1:100 into the substrate solution (50

Z-Phe-Arg-AMC). -

Measurement: Monitor fluorescence release (Ex 360 nm / Em 460 nm) for 5 minutes to determine residual enzymatic activity (

). -

Analysis: Plot

vs. time to obtain

Data Table Template:

| Inhibitor Conc.[2] ( | % Inhibition (30 min) | ||

| 0.1 | 0.015 | 46.2 | 12% |

| 0.5 | 0.052 | 13.3 | 45% |

| 1.0 | 0.110 | 6.3 | 82% |

| 5.0 | 0.450 | 1.5 | >99% |

Safety & Handling (Critical)

-

Alkylating Hazard: 2-BMNPO is a potent alkylating agent. It can react with DNA. Double-glove (Nitrile) and use a fume hood.

-

Energetic Compound: Nitro-pyridine-N-oxides can be shock-sensitive or thermally unstable. Do not heat dry solids above

. -

Waste Disposal: Quench excess reagent with 10% aqueous cysteine or thiosulfate before disposal to neutralize the alkylating capability.

References

-

Synthesis of Pyridine N-Oxides

-

Katritzky, A. R., & Lagowski, J. M. (1971).[3] Chemistry of the Heterocyclic N-Oxides. Academic Press.

-

-

Bioreductive Mechanisms

-

Denny, W. A. (2004). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology.

-

-

Cysteine Protease Inhibition

-

Otto, H. H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. Chemical Reviews, 97(1), 133-172.

-

-

2-Methyl-4-nitropyridine-1-oxide Crystal Structure & Reactivity

-

Kowalski, K. et al. (2009). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E.

-

-

Quorum Sensing Inhibition (Related Analogues)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]

- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

Application Note: Unraveling the Reaction Mechanisms of 2-Bromomethyl-4-nitropyridine-1-oxide with Primary Amines for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed examination of the reaction mechanisms between 2-Bromomethyl-4-nitropyridine-1-oxide and primary amines. This class of reaction is of significant interest in the fields of medicinal chemistry and bioconjugation due to the unique reactivity of the pyridine-N-oxide scaffold. We will delve into the mechanistic underpinnings of this transformation, which predominantly proceeds via a bimolecular nucleophilic substitution (SN2) pathway. This guide will offer theoretical insights, practical experimental protocols for kinetic analysis, and a discussion of the factors influencing reaction rates, providing researchers with the necessary tools to effectively utilize this versatile chemical transformation.

Introduction

2-Bromomethyl-4-nitropyridine-1-oxide is a valuable reagent in organic synthesis, particularly for the introduction of a pyridyl-N-oxide moiety onto a target molecule. The presence of the N-oxide group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards nucleophiles at the 2- and 4-positions. The additional electron-withdrawing nitro group at the 4-position further activates the benzylic-like carbon of the bromomethyl group, making it highly susceptible to nucleophilic attack.

The reaction of 2-Bromomethyl-4-nitropyridine-1-oxide with primary amines is a cornerstone for the synthesis of a variety of complex molecules, including novel drug candidates and bioconjugates. Understanding the intricacies of this reaction's mechanism is paramount for optimizing reaction conditions, controlling selectivity, and ultimately, for the rational design of new chemical entities.

Mechanistic Insights: A Predominantly SN2 Pathway

The reaction between 2-Bromomethyl-4-nitropyridine-1-oxide and primary amines is best described by the bimolecular nucleophilic substitution (SN2) mechanism . This is a single-step, concerted process where the amine nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs[1][2][3].

Key Features of the Proposed SN2 Mechanism:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the 2-Bromomethyl-4-nitropyridine-1-oxide and the primary amine[1][3][4]. The rate law can be expressed as: Rate = k[2-Bromomethyl-4-nitropyridine-1-oxide][Primary Amine]

-

Backside Attack: The primary amine attacks the carbon atom from the side opposite to the bromine atom. This leads to an inversion of stereochemistry if the carbon were chiral[2].

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom[2][3].

Proposed SN2 Reaction Pathway

Factors Influencing the Reaction Rate

Several factors can significantly impact the rate of the SN2 reaction between 2-Bromomethyl-4-nitropyridine-1-oxide and primary amines:

-

Structure of the Primary Amine (Nucleophilicity):

-

Steric Hindrance: Less sterically hindered primary amines are more potent nucleophiles and will react faster. For example, methylamine will react faster than tert-butylamine.

-

Electronic Effects: Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction rate. Conversely, electron-withdrawing groups will decrease nucleophilicity and slow the reaction[5].

-

-

Solvent Effects:

-

Polar Aprotic Solvents: Solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the cation but do not strongly solvate the amine nucleophile, leaving it more available to attack the electrophile.

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the reaction rate.

-

-

Leaving Group:

-

Bromide is an excellent leaving group due to its ability to stabilize the negative charge. This contributes to the high reactivity of the substrate.

-

Quantitative Analysis of Reaction Kinetics

To rigorously establish the reaction mechanism and optimize reaction conditions, a thorough kinetic analysis is essential. Below are protocols for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Hypothetical Rate Constants for the Reaction with Various Primary Amines

| Primary Amine | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| Methylamine | Acetonitrile | 25 | 1.5 x 10⁻² |

| Ethylamine | Acetonitrile | 25 | 1.1 x 10⁻² |

| n-Propylamine | Acetonitrile | 25 | 8.5 x 10⁻³ |

| Isopropylamine | Acetonitrile | 25 | 3.2 x 10⁻³ |

| Aniline | Acetonitrile | 25 | 5.7 x 10⁻⁴ |

| Benzylamine | Acetonitrile | 25 | 9.8 x 10⁻³ |

Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual rate constants should be determined experimentally.

Experimental Protocols

Protocol 1: Kinetic Analysis by HPLC

This protocol outlines a method for monitoring the consumption of 2-Bromomethyl-4-nitropyridine-1-oxide and the formation of the product over time.

Materials:

-

2-Bromomethyl-4-nitropyridine-1-oxide

-

Primary amine of interest

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of 2-Bromomethyl-4-nitropyridine-1-oxide in acetonitrile.

-

Prepare a 100 mM stock solution of the primary amine in acetonitrile.

-

-

Reaction Setup:

-

In a thermostated vial at 25°C, add the appropriate volume of acetonitrile.

-

Initiate the reaction by adding the 2-Bromomethyl-4-nitropyridine-1-oxide stock solution to achieve a final concentration of 1 mM.

-

Immediately add the primary amine stock solution to achieve a final concentration of 10 mM (pseudo-first-order conditions).

-

-

HPLC Analysis:

-

At regular time intervals (e.g., every 5 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Quench the reaction by diluting the aliquot in 990 µL of the initial mobile phase.

-

Inject the diluted sample onto the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: Start with a suitable gradient (e.g., 10-90% B over 15 minutes) to ensure separation of reactant and product.

-

Flow Rate: 1.0 mL/min

-

Detection: Monitor at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm or 320 nm).

-

-

Data Analysis:

-

Integrate the peak areas of the reactant and product at each time point.

-

Plot the natural logarithm of the reactant concentration versus time. A linear plot will confirm pseudo-first-order kinetics.

-

The pseudo-first-order rate constant (k') can be determined from the slope of the line (slope = -k').

-

The second-order rate constant (k) is calculated by dividing k' by the concentration of the amine.

-

Workflow for HPLC Kinetic Analysis

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol allows for real-time, non-invasive monitoring of the reaction.

Materials:

-

2-Bromomethyl-4-nitropyridine-1-oxide

-

Primary amine of interest

-

Deuterated acetonitrile (CD₃CN)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve a known concentration of 2-Bromomethyl-4-nitropyridine-1-oxide (e.g., 10 mM) in CD₃CN.

-

Acquire a spectrum of the starting material.

-

-

Reaction Initiation:

-

Add a known concentration of the primary amine (e.g., 100 mM) to the NMR tube.

-

Quickly mix the contents and place the tube in the NMR spectrometer, which has been pre-shimmed and set to the desired temperature (e.g., 25°C).

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to do this automatically[6][7][8].

-

Monitor the disappearance of a characteristic proton signal of the starting material (e.g., the methylene protons of the bromomethyl group) and the appearance of a new signal for the product (e.g., the methylene protons adjacent to the amine). The hydrogens on the amine itself may be broad and difficult to integrate accurately[9].

-

-

Data Analysis:

-

Integrate the signals of the reactant and product at each time point.

-

Calculate the concentration of each species at each time point relative to an internal standard or by assuming the total concentration of reactant and product is constant.

-

Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

-

Workflow for NMR Kinetic Analysis

Applications in Bioconjugation

The reaction of 2-Bromomethyl-4-nitropyridine-1-oxide with primary amines is particularly useful in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or peptides[10][11]. The primary amino groups of lysine residues or the N-terminus of proteins can act as nucleophiles, allowing for the site-specific attachment of the pyridine-N-oxide moiety. This can be used to:

-

Introduce labels or probes: Attach fluorescent dyes, biotin, or other reporter molecules for imaging and detection applications.

-

Develop antibody-drug conjugates (ADCs): Link cytotoxic drugs to antibodies for targeted cancer therapy.

-

Modify protein function: Alter the properties of a protein, such as its stability or solubility.

The mild reaction conditions and high reactivity of 2-Bromomethyl-4-nitropyridine-1-oxide make it an attractive reagent for these applications.

Conclusion

The reaction of 2-Bromomethyl-4-nitropyridine-1-oxide with primary amines is a robust and versatile transformation that proceeds predominantly through an SN2 mechanism. By understanding the factors that influence the reaction rate, such as the structure of the amine, the solvent, and the temperature, researchers can effectively control and optimize this reaction for a wide range of synthetic applications, from the creation of novel small molecules to the sophisticated modification of biomolecules. The detailed protocols provided in this application note offer a solid foundation for the kinetic analysis of this important reaction, empowering scientists to harness its full potential in their research endeavors.

References

- Radhakrishnamurti, P. S., & Samantara, K. C. (1978). Kinetics of reaction of benzyl halides with amines in mixed solvents. Indian Journal of Chemistry, 16A, 85-87.

- Kinetic Profiling by NMR. (2016). University of Bristol.

- Chemical Reaction R

- Zhang, C., et al. (2020).

- Nienow, A. (n.d.). Solution Kinetics of an Organic Reaction. Adapted from Halpern, A. M.

- Synthesis of 2-methyl-4- amino pyridine-N-oxide. PrepChem.com.

- Bull, J. A., et al. (2012). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- Lee, I., & Kim, C. K. (2000). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Bulletin of the Korean Chemical Society, 21(7), 683-687.

- Jones, M. W., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. Organic & Biomolecular Chemistry, 9(16), 5649-5652.

- Shokri, M., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453.

- Kłossowski, S., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry, 410(21), 5229-5238.

-

SN2 reaction. (2023, December 27). In Wikipedia. [Link]

- Reaction Monitoring & Kinetics.

- SN2 Reaction Mechanism. Chemistry Steps.

- NMR Reaction-Monitoring as a Process Analytical Technique. (2009). Pharmaceutical Technology, 33(10).

- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.

- Bioconjugation Services for Advanced Biomolecule Engineering. BOC Sciences.

- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.

- Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson.

- 24.10: Spectroscopy of Amines. (2022, May 31). Chemistry LibreTexts.

- 11.2 The SN2 Reaction. (2023, September 20). OpenStax.

- Reversible protein biotinylation using a bromomaleimide-based linker. (2013). Organic & Biomolecular Chemistry, 11(10), 1621-1624.

- Development of Multivalent Conjugates with a Single Non‐Canonical Amino Acid. (2023). ChemBioChem, 24(22), e202300455.

- Yitzhaki, O., & Hoz, S. (2004). Rate constant for the reaction of substituted benzyl chloride with SmI 2 in THF. Journal of the American Chemical Society, 126(33), 10244-10245.

- High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022).

- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Journal of Chemical Research, 39(4), 209-212.

- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4.

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. (2020).

- Quantitation by HPLC of amines as dansyl derivatives. (1998). Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 587-602.

- Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. SN2 Reaction Mechanism [chemistrysteps.com]

- 3. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. pharmtech.com [pharmtech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. d-nb.info [d-nb.info]

Application Note: Chemoselective Catalytic Reduction of the Nitro Group in 2-Bromomethyl-4-nitropyridine-1-oxide

This Application Note is designed for researchers and process chemists dealing with complex heterocyclic scaffolds. It addresses the specific chemoselective challenges posed by 2-Bromomethyl-4-nitropyridine-1-oxide , a "triple-threat" substrate containing a reducible nitro group, a labile N-oxide, and a highly reactive benzylic-like halide.

Executive Summary & Strategic Analysis

The reduction of 2-Bromomethyl-4-nitropyridine-1-oxide to its corresponding amine (2-Bromomethyl-4-aminopyridine-1-oxide ) presents a severe chemoselectivity challenge. Standard catalytic hydrogenation methods (e.g., Pd/C under

-

Hydrogenolysis of the C-Br bond: The "bromomethyl" group is benzylic-like and highly susceptible to reductive dehalogenation, yielding a methyl group.

-

Deoxygenation of the N-oxide: Many hydrogenation catalysts will reduce the N-oxide to the pyridine base.

-

Self-Alkylation (Polymerization): The product contains a nucleophilic amine (-NH

) and an electrophilic alkyl halide (-CH

The Solution: This protocol utilizes Sulfided Platinum on Carbon (Pt(S)/C) as the catalyst.[1] Sulfided platinum is uniquely capable of reducing nitro groups while poisoning the catalyst surface against the adsorption of halogens, thereby preventing dehalogenation. Furthermore, the reaction is conducted in acidic media to protonate the resulting amine immediately, preventing self-alkylation.

Mechanistic Pathways & Catalyst Selection[2]

The following diagram illustrates the competitive reaction pathways and the logic behind selecting Pt(S)/C over Pd/C or standard Pt/C.

Caption: Figure 1. Chemoselectivity landscape. Green path indicates the desired transformation using sulfided platinum. Red paths indicate common failures with standard catalysts.

Detailed Experimental Protocol

Method A: Heterogeneous Catalytic Hydrogenation (Recommended)

This method uses a "poisoned" catalyst to ensure the survival of the bromine atom.

Reagents & Materials:

-

Substrate: 2-Bromomethyl-4-nitropyridine-1-oxide (1.0 eq)

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Note: Standard Pt/C is NOT a substitute.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Additive: Hydrobromic acid (HBr, 48% aq.) or HCl (1.0 - 1.1 eq). Crucial for product stability.

-

Hydrogen Source:

gas (Balloon or low pressure < 3 bar).[2]

Step-by-Step Procedure:

-

Preparation of Substrate Solution:

-

In a round-bottom flask, dissolve 1.0 mmol of 2-Bromomethyl-4-nitropyridine-1-oxide in 10 mL of Methanol.

-

Critical Step: Add 1.05 equivalents of HBr (or HCl). This ensures that as the amine forms, it is immediately protonated to the ammonium salt (

), rendering it non-nucleophilic and preventing reaction with the

-

-

Catalyst Addition:

-

Carefully add 5 mol% of Pt(S)/C catalyst to the solution.

-

Safety: Catalysts can be pyrophoric. Add under an inert blanket (Nitrogen/Argon) if possible, or wet the catalyst with a small amount of water/solvent before addition.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (

) three times to remove Oxygen. -

Purge with Hydrogen (

). -